1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-cyclohexylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTJUXIPZDYKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-cyclohexylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Sulfonamide Hydrolysis
The sulfonamide bond (N-S) undergoes hydrolysis under strongly acidic or basic conditions, yielding a sulfonic acid and the corresponding amine. For 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine, this reaction typically requires:
Hydrolysis kinetics depend on steric hindrance from the cyclohexyl group, which slows reaction rates compared to simpler sulfonamides.
Nucleophilic Aromatic Substitution
The electron-withdrawing sulfonyl group activates the 4-chlorophenyl ring for nucleophilic substitution at positions ortho or para to the sulfonyl moiety. Reported transformations include:
| Nucleophile | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| Ammonia | CuI, L-proline, K2CO3 | 100°C, DMSO, 24 hours | 4-Aminophenylsulfonyl-4-cyclohexylpiperazine |
| Methoxide | Pd(OAc)2, Xantphos, Cs2CO3 | 80°C, dioxane, 16 hours | 4-Methoxyphenylsulfonyl derivative |
Substitution feasibility is higher at elevated temperatures and with transition-metal catalysts .
Functionalization of the Piperazine Ring
The cyclohexylpiperazine moiety undergoes alkylation or acylation at the secondary amine (if accessible), though steric bulk from the cyclohexyl group often necessitates harsh conditions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetic anhydride, DMAP | CH2Cl2, rt, 24 hours | N-Acetyl-4-cyclohexylpiperazine derivative |
| Alkylation | Ethyl bromoacetate, K2CO3 | DMF, 60°C, 8 hours | N-Carboxyethyl functionalized analog |
Reactivity is modulated by the electron-donating cyclohexyl group, which deactivates the piperazine nitrogen .
Oxidative Transformations
The cyclohexyl group resists mild oxidation but reacts under aggressive conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO4, H2SO4 | 80°C, 12 hours | Cyclohexanecarboxylic acid derivative |
| O3, then H2O2 | CH2Cl2, -78°C, 1 hour | Fragmented ketones and aldehydes |
Oxidation pathways are rarely exploited due to low yields and complex product mixtures.
Cross-Coupling Reactions
The 4-chlorophenyl group participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | Toluene/H2O, 100°C, 12 hours | Biaryl sulfonamide derivative |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Toluene, 110°C, 24 hours | Aryl amine-functionalized analog |
These reactions expand utility in medicinal chemistry for structure-activity relationship (SAR) studies .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of piperazine compounds, including 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine, exhibit notable activity against Mycobacterium tuberculosis (Mtb). A study indicated that modifications in the piperazine structure can enhance the inhibitory effects on inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of Mtb .
Key Findings:
- The compound demonstrated selective inhibition of IMPDH, which is crucial for developing new anti-tubercular agents.
- Structural modifications led to improved activity against resistant strains of Mtb, emphasizing the importance of the cyclohexyl and piperazine rings in maintaining efficacy .
Cannabinoid Receptor Modulation
Another significant application of this compound lies in its potential as a peripheral cannabinoid receptor type 1 (CB1) antagonist. Research indicates that compounds with a similar piperazine framework can selectively modulate CB1 receptors, which are implicated in various metabolic disorders such as obesity and diabetes .
Key Findings:
- The sulfonamide derivatives showed high selectivity for hCB1 over hCB2, suggesting potential therapeutic uses in treating metabolic syndromes without central nervous system side effects .
- The structure-activity relationship (SAR) studies revealed that specific modifications could enhance peripheral selectivity while reducing brain penetration, making these compounds suitable for targeted therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine. Studies have systematically explored how different substituents on the piperazine ring affect its pharmacological properties.
Modifications and Their Effects
The following table summarizes various modifications made to the compound and their corresponding effects on activity against Mtb and CB1 receptors:
Anti-Tubercular Agents
In a detailed study, 48 analogues of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine were synthesized and evaluated for their activity against Mtb. The findings indicated that specific structural features were critical for maintaining efficacy against resistant strains .
Case Study Highlights:
- Compound modifications targeting the sulfonamide moiety led to compounds with improved IC50 values against IMPDH.
- The co-crystal structure analysis provided insights into binding interactions, facilitating further optimization of lead compounds.
Peripheral CB1 Antagonism
A separate study focused on the role of this compound as a peripheral CB1 antagonist. The research highlighted how structural changes could lead to compounds with reduced CNS penetration while retaining high potency at peripheral sites .
Case Study Highlights:
- Compounds derived from this class exhibited promising results in preclinical models for obesity and metabolic syndrome.
- The SAR studies guided the development of more effective and safer therapeutic agents targeting peripheral CB1 receptors.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to fit into binding pockets of receptors, influencing their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Sulfonyl Piperazine Derivatives
(E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 5a,b)
- Structure : Features dual 4-chlorophenylsulfonyl and trimethoxyphenyl groups.
- Activity : Demonstrated potent antiproliferative activity against cancer cell lines (A549, B16F10, MDA MB-231, HCT-15) with IC50 values of 0.36–7.08 µM .
- Comparison : The trimethoxyphenyl group enhances cytotoxicity compared to the cyclohexyl group in the target compound, suggesting that electron-donating substituents may improve bioactivity.
1-[(4-Methylphenyl)sulfonyl]-4-[(4-chlorophenyl)phenylmethyl]piperazine
- Structure : Contains a benzhydryl (4-chlorophenylphenylmethyl) group instead of cyclohexyl.
- Application : Used to synthesize enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine, intermediates for antihistaminic therapeutics .
- Comparison : The bulky benzhydryl group may hinder receptor binding compared to the more flexible cyclohexyl group, affecting pharmacokinetics.
Cyclohexylpiperazine Derivatives
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (Compound 33)
- Structure : Cyclohexylpiperazine with a tetralin-propyl chain.
- Activity : High affinity for σ2 receptors (Ki = 0.34 nM ) but low σ2/σ1 selectivity .
- Comparison : The tetralin chain enhances σ receptor binding, whereas the sulfonyl group in the target compound may redirect activity toward antiproliferative or enzymatic targets.
1-Cyclohexylpiperazine Derivatives with Alkyl Chains
- Activity: Compounds with 3–5 methylene chains (e.g., 32, 43, 39, 46) showed subnanomolar σ2 affinity but poor selectivity. In contrast, a 4-methylene chain (Compound 36) achieved σ1 Ki = 0.036 nM with 406-fold selectivity over σ2 .
- Comparison : The target compound’s sulfonyl group may reduce σ receptor interaction but improve solubility and metabolic stability.
Simpler Piperazine Analogs
1-(4-Chlorophenyl)piperazine (4-CPP)
- Structure : Lacks sulfonyl and cyclohexyl groups.
- Properties : Psychoactive reference standard (purity ≥98%, λmax = 258 nm) .
- Comparison : The absence of sulfonyl and cyclohexyl groups simplifies synthesis but reduces receptor selectivity and potency.
1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carbohydrazide
- Synthesis: Prepared via hydrazine reflux with methanol, yielding a carbohydrazide derivative .
Data Table: Key Pharmacological and Structural Comparisons
Biologische Aktivität
1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group within the compound can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activities. This compound has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway critical for the survival of Mycobacterium tuberculosis (Mtb) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal how modifications to the cyclohexyl and piperazine moieties influence biological activity. For instance:
- Cyclohexyl Group : Retaining the cyclohexyl group is crucial for maintaining biological activity against Mtb. Variations in this group significantly affect both enzyme inhibition and whole-cell activity .
- Piperazine Modifications : Substituting or modifying the piperazine ring impacts the compound's efficacy. For example, adding a methyl group at position 3 resulted in a loss of both biochemical and whole-cell activities .
Table 1: Summary of SAR Findings
| Compound Modification | IC50 (μM) | MIC90 (μM) | Activity Description |
|---|---|---|---|
| Original Compound | 0.084 | 31.2 | Moderate activity against Mtb |
| Methyl at Position 3 | >100 | 100 | Loss of activity |
| Methyl at Position 2 | 0.084 | 31.2 | Improved inhibitory activity |
| Cycloheptyl Replacement | 0.83 | 31.2 | Reduced enzyme and whole-cell activities |
Antitubercular Activity
1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine has been identified as a promising candidate for treating drug-resistant strains of tuberculosis. Its mechanism involves selective inhibition of IMPDH, which is validated as a critical target for drug development against Mtb .
In vitro studies demonstrated that this compound exhibits significant bactericidal activity against Mtb, with effective concentrations being achievable without causing toxicity to mammalian cells .
Antibacterial Properties
In addition to its antitubercular effects, various derivatives of compounds containing similar moieties have shown moderate to strong antibacterial activities against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .
Case Studies
A study explored the efficacy of various analogs derived from 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine against Mtb, revealing that certain structural modifications could lead to enhanced potency and selectivity . The research utilized X-ray crystallography to elucidate binding modes, confirming that specific interactions between the compound and IMPDH are crucial for its inhibitory effects.
Q & A
Q. What are the recommended safety protocols for handling 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks. Engineering controls like local exhaust ventilation are critical .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and heat sources, to maintain stability .
- Spill Management: Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid water flushing to prevent environmental contamination .
Q. What synthetic routes are commonly employed for the preparation of 1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine?
Methodological Answer:
- Sulfonylation Reaction: React 4-cyclohexylpiperazine with 4-chlorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
- Optimization: Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate). Purify via column chromatography (≥95% purity) .
- Alternative Routes: Microwave-assisted synthesis (60°C, 30 min) can enhance yield (85–90%) compared to traditional reflux (6–8 hours) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Retention time comparison with standards is critical .
- Spectroscopy: Confirm structure via H/C NMR (e.g., sulfonyl group protons at δ 7.6–7.8 ppm, cyclohexyl CH at δ 1.2–1.8 ppm) and FT-IR (S=O stretch at 1350–1150 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 357.12 (calculated: 357.11) .
Advanced Research Questions
Q. What analytical techniques are recommended for resolving contradictory data in crystallographic studies of piperazine derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Resolve conformational ambiguities (e.g., chair vs. boat piperazine ring) by growing crystals via slow evaporation in ethanol/water (70:30). Refine data with SHELX software .
- Thermal Analysis: Combine TGA/DSC to detect polymorphs. For example, a sharp endothermic peak at 160°C indicates a single crystalline phase .
- Powder XRD: Compare experimental patterns with simulated data (Mercury software) to identify impurities or hydrate formation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with substituents at the sulfonyl (e.g., nitro, methyl) or cyclohexyl (e.g., hydroxyl, fluorine) positions. Assess bioactivity in receptor-binding assays (e.g., serotonin 5-HT inhibition) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinity. Prioritize analogs with ∆G < −8 kcal/mol for synthesis .
- Metabolic Stability: Use hepatic microsome assays (human/rat) to identify metabolic soft spots. Introduce electron-withdrawing groups (e.g., CF) to reduce CYP450-mediated oxidation .
Q. What experimental strategies are effective in elucidating metabolic pathways of sulfonamide-containing piperazine derivatives?
Methodological Answer:
- Isotope Labeling: Synthesize C-labeled analogs (e.g., C at the sulfonyl group) to track metabolic products via LC-MS/MS .
- In Vitro Models: Incubate with liver microsomes/S9 fractions. Identify phase I metabolites (e.g., hydroxylation at cyclohexyl) and phase II conjugates (glucuronidation) .
- In Vivo Studies: Administer to rodents, collect plasma/urine, and use high-resolution orbitrap MS for untargeted metabolomics. Compare fragmentation patterns with synthetic standards .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
